

The chemical classification of Tioxazafen as a disubstituted oxadiazole

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Compound of Interest

Compound Name: **Tioxazafen**

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An In-depth Technical Guide to the Chemical Classification of **Tioxazafen**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioxazafen is a novel, broad-spectrum nematicide developed for seed treatment applications, offering control over a wide range of plant-parasitic nematodes.^{[1][2]} Chemically, it is classified as a 3,5-disubstituted-1,2,4-oxadiazole, a class of compounds representing a new frontier in nematicidal chemistry.^{[1][3][4][5]} This document provides a detailed technical overview of **Tioxazafen**'s chemical classification, structure, and the significance of its oxadiazole core. It includes a summary of its physicochemical and toxicological properties, relevant experimental protocols for synthesis and bioactivity assessment, and visualizations of its chemical structure and proposed mechanism of action.

Chemical Identification and Nomenclature

Tioxazafen is systematically identified by established chemical naming conventions and registry numbers, ensuring its unambiguous recognition in scientific literature and databases. Its core structure is a 1,2,4-oxadiazole ring substituted at the 3- and 5-positions.^[6]

Table 1: Chemical Identifiers for **Tioxazafen**

Identifier	Value	Reference
IUPAC Name	3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole	[3][5][6][7][8]
CAS Name	3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole	[7]
CAS Registry No.	330459-31-9	[1][3][6][7]
Molecular Formula	C ₁₂ H ₈ N ₂ OS	[3][6][7]
Molecular Weight	228.27 g/mol	[1][3][6]
InChIKey	IHNSIFFSNUQGQN-UHFFFAOYSA-N	[3][7]

The 1,2,4-Oxadiazole Heterocyclic Core

Oxadiazoles are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[9] Depending on the relative positions of the heteroatoms, four distinct isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole.[9][10] The 1,2,3-isomer is generally unstable, while the other three are found in a variety of pharmaceutical drugs and agrochemicals.[10] **Tioxazafen** is built upon the 1,2,4-oxadiazole scaffold.[6]

Oxadiazole Isomers			
1,2,3-Oxadiazole	1,2,4-Oxadiazole	1,2,5-Oxadiazole	1,3,4-Oxadiazole

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Caption: The four structural isomers of oxadiazole.

Tioxazafen: A Disubstituted Oxadiazole

The term "disubstituted" indicates that two hydrogen atoms on the parent oxadiazole ring have been replaced by other functional groups. In **Tioxazafen**, the hydrogen at position 3 is replaced by a phenyl group, and the hydrogen at position 5 is replaced by a thiophen-2-yl group.^[6] This specific substitution pattern is critical for its biological activity.^[3] The structure represents a novel class of nematicidal chemistry.^{[1][3]}

Caption: Structural representation of **Tioxazafen** as a 3,5-disubstituted 1,2,4-oxadiazole.

Quantitative Data Summary

The following tables summarize key physicochemical and toxicological data for **Tioxazafen**, providing a quantitative basis for its environmental fate and biological efficacy.

Table 2: Physicochemical Properties of **Tioxazafen**

Property	Value	Reference
Aerobic Half-life	48 - 303 days	[11]
Anaerobic Half-life	28 - 500 days	[11]
Aqueous Photolysis Half-life	990 days	[11]
Vapor Pressure	5.82×10^{-7} torr	[11]

Table 3: Toxicological Data for **Tioxazafen**

Test	Species	Value	Reference
Acute Oral LD ₅₀	Rat	>5000 mg/kg bw	[5]
Acute Dermal LD ₅₀	Rabbit	>5000 mg/kg bw	[5]
Acute Inhalation LC ₅₀	Rat	>5.2 mg/L	[5]
24-hr EC ₅₀ (Motility)	Meloidogyne incognita	57.69 µg/mL	[4]
24-hr EC ₅₀ (Motility)	Rotylenchulus reniformis	59.64 µg/mL	[4]
48-hr EC ₅₀ (Motility)	Meloidogyne incognita	47.15 µg/mL	[4]
48-hr EC ₅₀ (Motility)	Rotylenchulus reniformis	47.25 µg/mL	[4]
Hatch Suppression (3 days)	M. incognita & R. reniformis	Effective at ≥2.7 µg/mL	[4][12]

Experimental Protocols

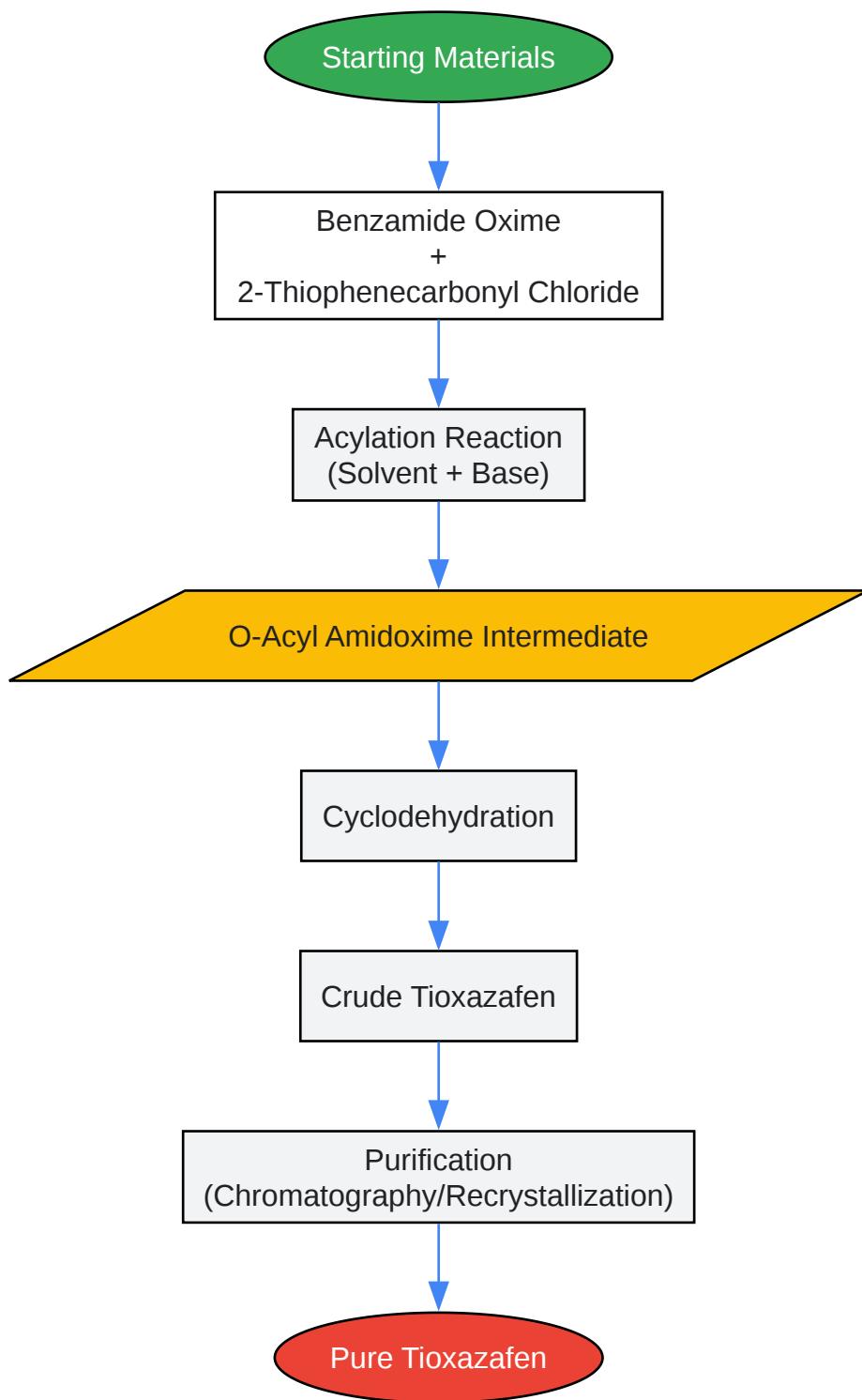
Synthesis of Tioxazafen

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, including **Tioxazafen**, is well-documented. A primary method involves the cyclization of an O-acyl amidoxime intermediate. The specific synthesis of **Tioxazafen** can be achieved by reacting benzamide oxime with 2-thiophenecarbonyl chloride.[4]

Protocol: Synthesis via Acyl Chloride

- Preparation of Benzamide Oxime: Benzamide oxime is prepared from benzonitrile in high yields using standard methods.[4]
- Acylation and Cyclization:
 - Dissolve benzamide oxime in a suitable aprotic solvent (e.g., THF, MeCN).
 - Add a base (e.g., pyridine, triethylamine) to the solution.

- Slowly add a stoichiometric amount of 2-thiophenecarbonyl chloride (239) to the reaction mixture at room temperature.[4]
- The reaction proceeds via an O-acylated intermediate which undergoes thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, perform an aqueous workup to remove salts and excess reagents.
- Purify the crude product (**Tioxazafen**) using column chromatography or recrystallization to achieve high purity.[4]



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Caption: General experimental workflow for the synthesis of **Tioxazafen**.

Protocol: Nematicidal Toxicity Assay (*in vitro*)

This protocol is based on methodologies used to determine the toxicity of **Tioxazafen** against nematodes like *M. incognita* and *R. reniformis*.^{[4][12]}

- Preparation of **Tioxazafen** Solutions:

- Prepare a stock solution of **Tioxazafen** in a suitable solvent (e.g., acetone or DMSO).
- Create a serial dilution in water to achieve the desired final concentrations for testing (e.g., 0.1, 1.0, 10, 100 µg/mL). Ensure the final solvent concentration is non-lethal to the nematodes. A water-only control is mandatory.

- Nematode Exposure:

- Collect second-stage juveniles (J2) of the target nematode species.
- In a multi-well plate, add a known number of J2s (e.g., 50-100) to each well containing the **Tioxazafen** solutions or control.

- Assessment of Motility (EC₅₀ Determination):

- Incubate the plates at a controlled temperature (e.g., 25°C).
- At specified time points (e.g., 24, 48 hours), observe the nematodes under a microscope.
- Categorize nematodes as 'motile' or 'immotile' (paralyzed). Immotile nematodes are those that do not move when probed with a fine needle.
- Calculate the percentage of immotile nematodes for each concentration.
- Use probit analysis to calculate the EC₅₀ value (the concentration that causes paralysis in 50% of the population).^[12]

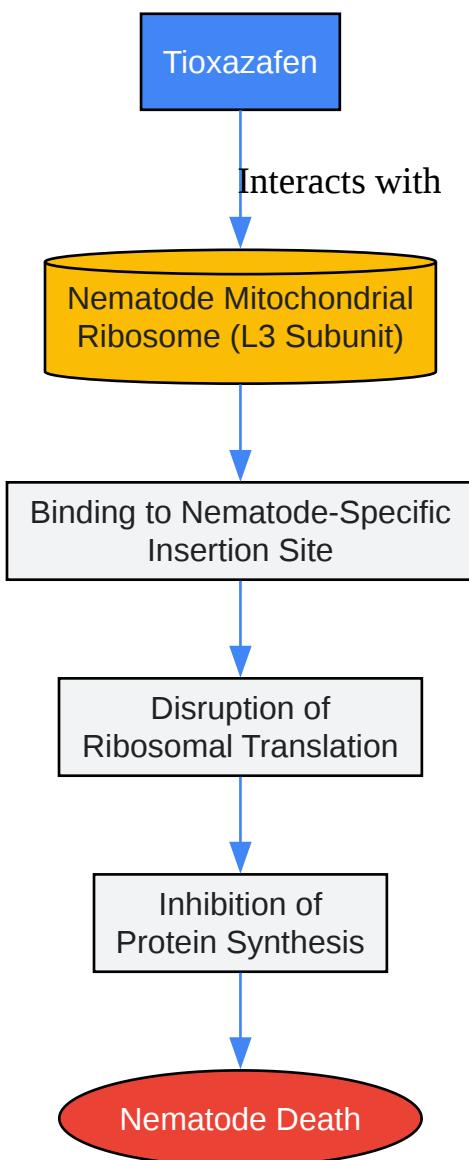
- Assessment of Mortality and Recovery:

- After the initial exposure period (e.g., 24 hours), rinse the nematodes with fresh water to remove **Tioxazafen**.
- Transfer them to fresh water and incubate for an additional 24-48 hours.

- Re-assess motility to determine if the paralysis is permanent (i.e., mortality) or reversible.
[\[4\]](#)

Proposed Mechanism of Action

Tioxazafen's mode of action is distinct from many existing nematicides. It is proposed to disrupt the normal function of ribosomes within the nematode, which are essential for protein synthesis.[\[3\]](#)[\[11\]](#)[\[12\]](#) Specifically, research suggests it interacts with a nematode-specific insertion point on the L3 subunit of the mitochondrial ribosome, leading to the cessation of ribosomal translation and subsequent death of the nematode.[\[5\]](#)[\[8\]](#)[\[13\]](#)



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Caption: Proposed mechanism of action for **Tioxazafen**.

Conclusion

Tioxazafen's classification as a 3,5-disubstituted-1,2,4-oxadiazole places it in a novel chemical class for nematicides. Its unique structure, featuring a phenyl group and a thiophen-2-yl group on the oxadiazole core, is directly linked to its potent biological activity. The compound's specific mode of action, targeting nematode mitochondrial ribosomes, underscores the importance of this chemical scaffold in developing next-generation crop protection agents. The data and protocols presented here provide a comprehensive technical foundation for researchers and professionals working on the development and application of **Tioxazafen** and related compounds.

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